molecular formula C8H13N3O B13178150 N-butyl-1H-imidazole-1-carboxamide

N-butyl-1H-imidazole-1-carboxamide

Cat. No.: B13178150
M. Wt: 167.21 g/mol
InChI Key: OVVHGEJWGKGBLV-UHFFFAOYSA-N
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Description

N-butyl-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the butyl group and the carboxamide functionality in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and heterocycles, under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: N-butyl-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-butyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1H-imidazole-1-carboxamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: N-butyl-1H-imidazole-1-carboxamide is unique due to the presence of both the butyl group and the carboxamide functionality. This combination enhances its chemical reactivity and makes it a versatile compound for various applications. The butyl group increases the compound’s hydrophobicity, while the carboxamide group provides opportunities for hydrogen bonding and coordination chemistry .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-butylimidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-2-3-4-10-8(12)11-6-5-9-7-11/h5-7H,2-4H2,1H3,(H,10,12)

InChI Key

OVVHGEJWGKGBLV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C=CN=C1

Origin of Product

United States

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